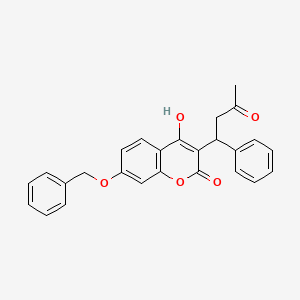

7-Benzyloxy Warfarin

Description

Properties

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMPIXQSCDHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724543 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-69-9 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Benzyloxy Warfarin as a research chemical

An In-Depth Technical Guide to 7-Benzyloxy Warfarin for Cytochrome P450 Research

Executive Summary

7-Benzyloxy Warfarin is a pivotal research chemical derived from the well-known anticoagulant, warfarin. Its primary utility in the scientific community, particularly within drug discovery and development, lies in its role as a pro-fluorescent substrate for probing the activity of Cytochrome P450 (CYP) enzymes. The metabolism of S-warfarin is predominantly catalyzed by the CYP2C9 isoform, making 7-Benzyloxy Warfarin an invaluable tool for studying the function and inhibition of this clinically significant enzyme.[1][2][3] The enzymatic O-debenzylation of 7-Benzyloxy Warfarin yields the highly fluorescent metabolite 7-hydroxywarfarin, providing a direct and sensitive measure of enzyme activity.[4][5] This guide offers a comprehensive overview of 7-Benzyloxy Warfarin, detailing its properties, mechanism as a substrate, and practical applications, including a detailed protocol for conducting in vitro CYP2C9 inhibition assays.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 7-Benzyloxy Warfarin is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one | [6] |

| Synonyms | 3-(α-Acetonylbenzyl)-7-(benzyloxy)-4-hydroxy-coumarin | [6] |

| CAS Number | 30992-69-9 | [6] |

| Molecular Formula | C₂₆H₂₂O₅ | [6] |

| Molecular Weight | 414.45 g/mol | [6] |

| Appearance | Pale Brown Solid | [6] |

| Storage | 2-8°C, desiccated, protected from light | [6] |

Mechanism of Action as a CYP450 Probe

The utility of 7-Benzyloxy Warfarin as a research tool is predicated on its specific enzymatic conversion into a detectable product. The core of this process is an O-debenzylation reaction catalyzed by CYP enzymes.

The benzyloxy group at the 7-position of the coumarin ring renders the molecule relatively non-fluorescent. Upon interaction with a catalytically active CYP enzyme, such as CYP2C9, the benzyl group is cleaved. This metabolic transformation produces 7-hydroxywarfarin, a compound that exhibits significant fluorescence upon excitation, and benzaldehyde as a byproduct. The intensity of the resulting fluorescence is directly proportional to the rate of enzymatic activity, allowing for precise quantification of metabolite formation. This principle enables its use in high-throughput screening (HTS) formats to assess the inhibitory potential of new chemical entities (NCEs) against specific CYP isoforms.[7]

Caption: Metabolic activation of 7-Benzyloxy Warfarin by CYP2C9.

Application in Drug Discovery: CYP450 Inhibition Assays

Assessing the potential for drug-drug interactions (DDIs) is a critical step in drug development.[8] A significant portion of DDIs arise from the inhibition of CYP enzymes, which can lead to altered drug metabolism, resulting in toxicity or loss of efficacy.[9] 7-Benzyloxy Warfarin serves as a specific substrate to evaluate the inhibitory effect of test compounds on CYP2C9 activity.

The experimental workflow involves incubating the CYP2C9 enzyme with a test compound (potential inhibitor) before introducing 7-Benzyloxy Warfarin. By measuring the rate of 7-hydroxywarfarin formation and comparing it to a control reaction without the inhibitor, the degree of inhibition can be determined. This allows for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key parameter for ranking compounds and predicting clinical DDI risk.

Caption: Workflow for a CYP2C9 inhibition assay using 7-Benzyloxy Warfarin.

Experimental Protocol: In Vitro CYP2C9 Inhibition Assay (96-Well Plate)

This protocol provides a validated, step-by-step methodology for determining the IC₅₀ of a test compound against human CYP2C9 using 7-Benzyloxy Warfarin.

5.1 Materials

-

Human recombinant CYP2C9 supersomes (or human liver microsomes)

-

7-Benzyloxy Warfarin (Substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

-

Test compound (inhibitor) and a known CYP2C9 inhibitor (e.g., Sulfaphenazole) as a positive control

-

Acetonitrile (for reaction termination)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (e.g., with excitation ~390 nm, emission ~490 nm)

5.2 Reagent Preparation

-

Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Keep on ice.

-

CYP2C9 Enzyme Solution: Dilute the recombinant CYP2C9 enzyme stock in cold potassium phosphate buffer to a final concentration of 10 pmol/mL. Causality: Dilution on ice is critical to preserve enzymatic activity.

-

Substrate Stock: Prepare a 10 mM stock solution of 7-Benzyloxy Warfarin in DMSO. Further dilute in buffer to create a working solution. The final assay concentration should be at or below the Km value to ensure sensitive detection of competitive inhibition.

-

Inhibitor Solutions: Prepare a serial dilution of the test compound and the positive control (Sulfaphenazole) in a suitable solvent (e.g., DMSO), followed by a further dilution in buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.

-

NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in buffer. Pre-warm to 37°C just before use.

5.3 Assay Procedure

-

Plate Setup: To each well of a 96-well plate, add:

-

50 µL of potassium phosphate buffer (100 mM, pH 7.4).

-

25 µL of the diluted test compound, positive control, or vehicle (for control wells).

-

25 µL of the diluted CYP2C9 enzyme solution.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. Causality: This step allows any time-dependent or irreversible inhibitors to bind to the enzyme before the substrate is introduced, increasing detection sensitivity.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the pre-warmed NADPH solution and 25 µL of the 7-Benzyloxy Warfarin working solution to each well.

-

Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Reaction Termination (Optional for Endpoint): If a kinetic reading is not possible, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then terminate the reaction by adding 50 µL of cold acetonitrile. Read the final fluorescence.

5.4 Data Analysis

-

Calculate Reaction Rate: For kinetic assays, determine the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize Data: Express the activity in each inhibitor well as a percentage of the vehicle control activity (% Control Activity).

-

Generate IC₅₀ Curve: Plot the % Control Activity against the logarithm of the inhibitor concentration.

-

Determine IC₅₀: Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Analytical Methodologies

While fluorometric plate readers are ideal for HTS, more sophisticated methods are required for detailed kinetic analysis or metabolite identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is a robust method for separating 7-hydroxywarfarin from the parent substrate and other potential metabolites.[2][11] A typical setup involves a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol.[2][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific quantification.[13][14] It provides definitive identification based on mass-to-charge ratio and fragmentation patterns, making it essential for studies in complex biological matrices like plasma or liver microsomes.

Safety and Handling

7-Benzyloxy Warfarin is a derivative of warfarin, a highly potent compound. Appropriate safety precautions are mandatory.

-

Hazard Identification: Warfarin and its analogues are classified as highly toxic. They are fatal if swallowed, in contact with skin, or if inhaled. They may also damage fertility or an unborn child and cause damage to the blood through prolonged or repeated exposure.[15] The metabolite, 7-hydroxywarfarin, is harmful if swallowed and can cause serious eye damage.[16][17]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

-

Handling: All handling of solid material and concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

7-Benzyloxy Warfarin is a specialized and powerful research chemical that serves as a cornerstone for the in vitro evaluation of CYP2C9 activity. Its pro-fluorescent nature allows for sensitive, high-throughput screening of potential enzyme inhibitors, playing a crucial role in the early-stage assessment of drug-drug interaction risks. By understanding its chemical properties and employing robust experimental protocols as outlined in this guide, researchers can effectively leverage this tool to make informed decisions in the drug development pipeline.

References

-

Justia Patents. (2023). Method for synthesizing (RS)-Warfarin. [Link]

-

National Center for Biotechnology Information. (1998). Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxylation. [Link]

-

National Center for Biotechnology Information. (2011). Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection. [Link]

-

MDPI. (n.d.). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. [Link]

-

Inchem.org. (1995). Warfarin (HSG 96, 1995). [Link]

-

Pharmaffiliates. (n.d.). 7-Benzyloxy Warfarin. [Link]

- Google Patents. (n.d.).

-

Frontiers. (n.d.). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. [Link]

-

YouTube. (2021). CPIC guideline for Warfarin, CYP2C9, CYP4F2, VKORC1 and rs12777823. [Link]

-

National Center for Biotechnology Information. (2020). Impact of CYP2C9‐Interacting Drugs on Warfarin Pharmacogenomics. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxywarfarin. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2021). Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 7-Hydroxy Warfarin. [Link]

-

Journal of Young Pharmacists. (2023). Review: Analysis of Warfarin Drug Compounds in Blood Plasma with HPLC/KCKT Method. [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. [Link]

-

National Center for Biotechnology Information. (n.d.). Utility of microtiter plate assays for human cytochrome P450 inhibition studies in drug discovery: application of simple method for detecting quasi-irreversible and irreversible inhibitors. [Link]

-

ResearchGate. (2024). LC/MS/MS warfarin assay − An emerging tool for the early detection of cytochrome P450-associated drug−drug interactions in drug discovery. [Link]

-

Chemical Methodologies. (2019). A validated stability indicating HPLC assay method for the determination of warfarin sodium in pharmaceutical formulation. [Link]

-

qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

-

Taylor & Francis Online. (n.d.). Lessons learned from the influence of CYP2C9 genotype on warfarin dosing. [Link]

-

YouTube. (2019). SYNTHESIS OF WARFARINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]

-

ResearchGate. (n.d.). Relative formation of 7-hydroxywarfarin to warfarin, calculated as.... [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

-

ResearchGate. (2024). Review: Drug Discovery and Development of Warfarin. [Link]

-

ResearchGate. (2024). Development of a high-performance liquid chromatography method for warfarin detection in human plasma. [Link]

-

PakMediNet. (n.d.). Determination of S- and R-warfarin enantiomers by using modified HPLC method. [Link]

-

Wikipedia. (n.d.). Warfarin. [Link]

-

Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. [Link]

-

National Center for Biotechnology Information. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. [Link]

Sources

- 1. Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 8. Impact of CYP2C9‐Interacting Drugs on Warfarin Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Utility of microtiter plate assays for human cytochrome P450 inhibition studies in drug discovery: application of simple method for detecting quasi-irreversible and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal-jps.com [journal-jps.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 7-Hydroxywarfarin | C19H16O5 | CID 54682507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemos.de [chemos.de]

An In-depth Technical Guide to 7-Benzyloxy Warfarin: Synthesis and Applications

This guide provides a comprehensive technical overview of 7-Benzyloxy Warfarin, a derivative of the widely known anticoagulant, Warfarin. While the history of Warfarin itself is well-documented, this guide focuses on the specific chemical synthesis, properties, and likely research applications of its 7-benzyloxy counterpart. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Section 1: The Legacy of Warfarin: A Foundation for Innovation

Initially marketed as a rodenticide in 1948, Warfarin's potent anticoagulant properties were soon recognized for their therapeutic potential.[2][3] Following a notable case in 1951 where a US army recruit survived a suicide attempt using Warfarin-based rat poison with the help of vitamin K as an antidote, clinical trials commenced.[4] By 1954, Warfarin sodium was approved for human use under the brand name Coumadin® and quickly became the most widely prescribed oral anticoagulant globally.[1] Its use in treating President Dwight D. Eisenhower for a heart attack in 1955 further solidified its place in medicine.[1]

Warfarin's mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1).[5] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[5][6] By disrupting this pathway, Warfarin effectively reduces the body's ability to form blood clots.[6][7]

Section 2: The Rationale for Warfarin Derivatives: The Case of 7-Benzyloxy Warfarin

While Warfarin is a highly effective anticoagulant, the development of its derivatives has been driven by the needs of the research community. Chemical modification of the core Warfarin structure allows for the creation of specialized molecular tools to study various biological processes.

7-Benzyloxy Warfarin is one such derivative. The introduction of a benzyloxy group at the 7-position of the coumarin ring is not intended to create a new therapeutic agent but rather to serve as a valuable tool in drug metabolism studies. Coumarin derivatives are well-known substrates for cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast array of drugs and other xenobiotics.[3]

The benzyloxy group in 7-Benzyloxy Warfarin can be cleaved by certain CYP enzymes in a process called O-debenzylation. This reaction produces a fluorescent metabolite, 7-hydroxywarfarin.[8] This property is highly advantageous in research settings, as the rate of formation of the fluorescent product can be easily and sensitively measured, providing a direct indication of the activity of specific CYP enzymes.[9] Similar compounds, such as 7-benzyloxy-4-trifluoromethylcoumarin (BFC), are widely used as fluorescent probes to characterize the activity of CYP isoforms like CYP1A2 and CYP3A4.[1][10] Therefore, it is highly probable that 7-Benzyloxy Warfarin was developed and is used as a specific substrate for studying the kinetics and inhibition of these crucial drug-metabolizing enzymes.

Section 3: A Plausible Synthesis Pathway for 7-Benzyloxy Warfarin

Caption: Proposed synthesis pathway for 7-Benzyloxy Warfarin.

Section 4: Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of 7-Benzyloxy Warfarin based on established chemical reactions for similar compounds.

Protocol 1: Synthesis of 7-Benzyloxy-4-hydroxycoumarin

This step involves the protection of one of the hydroxyl groups of resorcinol via a Williamson ether synthesis, followed by a Pechmann condensation to form the coumarin ring.

Materials:

-

Resorcinol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl malonate

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid) or another suitable Lewis acid catalyst

Step-by-Step Procedure:

-

Benzylation of Resorcinol:

-

Dissolve resorcinol (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1 equivalent) in water dropwise with stirring.

-

To the resulting solution, add benzyl chloride (1 equivalent) dropwise at room temperature.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-(benzyloxy)phenol. Purify by column chromatography if necessary.

-

-

Pechmann Condensation:

-

To a solution of 3-(benzyloxy)phenol (1 equivalent) in diethyl malonate (1.5 equivalents), add Eaton's reagent or another suitable catalyst (e.g., sulfuric acid) portion-wise with stirring.

-

Heat the reaction mixture to 80-100°C for 2-4 hours.

-

Pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

-

A solid precipitate of 7-benzyloxy-4-hydroxycoumarin will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 7-benzyloxy-4-hydroxycoumarin.

-

Protocol 2: Synthesis of 7-Benzyloxy Warfarin via Michael Addition

This is the final step, analogous to the classical synthesis of Warfarin.[2]

Materials:

-

7-Benzyloxy-4-hydroxycoumarin (from Protocol 1)

-

Benzalacetone (4-phenyl-3-buten-2-one)

-

A basic catalyst (e.g., piperidine, pyridine, or sodium carbonate)

-

Ethanol or another suitable solvent

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 7-benzyloxy-4-hydroxycoumarin (1 equivalent) and benzalacetone (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Benzyloxy Warfarin.

-

Section 5: Physicochemical and Analytical Data

The following table summarizes the known physicochemical properties of 7-Benzyloxy Warfarin.

| Property | Value |

| Chemical Name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one |

| Synonyms | 3-(α-Acetonylbenzyl)-7-(benzyloxy)-4-hydroxy-coumarin |

| CAS Number | 30992-69-9 |

| Molecular Formula | C₂₆H₂₂O₅ |

| Molecular Weight | 414.45 g/mol |

| Appearance | Pale Brown Solid |

| Storage | 2-8°C Refrigerator |

Analytical Characterization: The identity and purity of synthesized 7-Benzyloxy Warfarin would be confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful synthesis.

Section 6: Applications in Drug Metabolism Research

The primary application of 7-Benzyloxy Warfarin is as a specialized substrate for in vitro studies of cytochrome P450 enzymes.

Caption: Workflow for a CYP450 activity assay using 7-Benzyloxy Warfarin.

Mechanism as a Research Tool:

-

Substrate for O-Debenzylation: 7-Benzyloxy Warfarin serves as a substrate for CYP enzymes that catalyze O-dealkylation reactions.

-

Fluorogenic Product Formation: The enzymatic cleavage of the benzyl ether bond results in the formation of 7-hydroxywarfarin, which is a fluorescent molecule.

-

Kinetic Analysis: By measuring the rate of fluorescence increase over time, researchers can determine the kinetic parameters (Km and Vmax) of the enzymatic reaction.[1]

-

Inhibition Studies: This assay can be used to screen for potential drug-drug interactions. By introducing a test compound into the reaction mixture, researchers can determine if it inhibits the metabolism of 7-Benzyloxy Warfarin, thereby identifying it as a potential inhibitor of the specific CYP isoform being studied.[11]

The use of such fluorogenic substrates is a cornerstone of modern drug discovery and development, enabling high-throughput screening of new chemical entities for their potential to interfere with drug metabolism pathways.

Section 7: Conclusion

7-Benzyloxy Warfarin represents a fascinating convergence of historical drug discovery and modern biochemical research. While it does not share the therapeutic applications of its parent compound, its value as a research tool is significant. The logical synthesis pathway, derived from fundamental principles of organic chemistry, allows for its production as a specialized probe for studying cytochrome P450 enzymes. As our understanding of drug metabolism continues to evolve, the demand for such precise and reliable research tools will undoubtedly grow, ensuring that derivatives like 7-Benzyloxy Warfarin remain relevant in the field of pharmaceutical sciences.

References

- The Discovery of Warfarin. (n.d.).

- The history of warfarin - PMC - NIH. (n.d.).

- CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives - Google Patents. (n.d.).

- The Invention of Warfarin - American Chemical Society. (n.d.).

- The story of the discovery of heparin and warfarin - PubMed. (n.d.).

- CAS No : 30992-69-9 | Product Name : 7-Benzyloxy Warfarin | Pharmaffiliates. (n.d.).

- US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents. (n.d.).

- Warfarin: metabolism and mode of action - PubMed. (n.d.).

- 7-Hydroxylation of warfarin is strongly inhibited by sesamin, but not by episesamin, caffeic and ferulic acids in human hepatic microsomes - PubMed. (n.d.).

- SYNTHESIS OF WARFARINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. (2019, October 13).

- Warfarin - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC - NIH. (2022, May 27).

-

Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling | ACS Omega. (2021, April 19). Retrieved from [Link]

- In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC - NIH. (n.d.).

- Method for synthesizing (RS)-Warfarin - Justia Patents. (2023, December 19).

-

Insight into the synthesis of warfarin and its promiscuous derivatives. (n.d.). Retrieved from [Link]

-

Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether - NIH. (n.d.). Retrieved from [Link]

-

7-Hydroxylation of warfarin is strongly inhibited by sesamin, but not by episesamin, caffeic and ferulic acids in human hepatic microsomes. (n.d.). Retrieved from [Link]

-

Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed. (n.d.). Retrieved from [Link]

- A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC - NIH. (n.d.).

- Milestones in Anticoagulant Drugs - Hematology.org. (2008, November 30).

-

Story of warfarin: From rat poison to lifesaving drug - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. sid.ir [sid.ir]

- 6. EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position - Google Patents [patents.google.com]

- 7. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Utility of microtiter plate assays for human cytochrome P450 inhibition studies in drug discovery: application of simple method for detecting quasi-irreversible and irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Hydroxylation of warfarin is strongly inhibited by sesamin, but not by episesamin, caffeic and ferulic acids in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Cytochrome P450 Activity: A Technical Guide to Benzyloxy-Coumarin Probes

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the use of benzyloxy-coumarin derivatives in cytochrome P450 (CYP450) research. We will address the specific query of 7-Benzyloxy Warfarin and provide a comprehensive, field-proven guide to the application of its close analogue and the industry-standard tool, 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), for the accurate assessment of CYP450 activity.

Introduction: The Critical Role of CYP450 and Probe Substrates

The cytochrome P450 superfamily of enzymes is central to drug metabolism, responsible for the phase I biotransformation of a vast majority of xenobiotics.[1] Understanding how a new chemical entity (NCE) interacts with these enzymes—whether it is a substrate, inhibitor, or inducer—is a cornerstone of modern drug discovery and development.[2] These interactions are a primary source of drug-drug interactions (DDIs), which can lead to adverse events or therapeutic failure.[2]

To investigate these interactions in vitro, researchers rely on probe substrates: compounds that are selectively metabolized by a specific CYP450 isoform to produce an easily quantifiable product. The ideal probe substrate is highly specific, exhibits robust and reproducible kinetics, and is compatible with high-throughput screening (HTS) formats.

While the anticoagulant Warfarin is a well-known drug whose metabolism is mediated by several CYP450 enzymes, its derivative, 7-Benzyloxy Warfarin (CAS 30992-69-9) , is not commonly employed as a probe substrate in published research.[3][4] Although this compound is commercially available, the scientific literature lacks detailed protocols and validation for its use in routine CYP450 activity assays.[3]

In contrast, the structurally related compound, 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) , has been extensively characterized and is widely adopted as a premier fluorogenic probe substrate, particularly for CYP1A2 and CYP3A4.[5] Its metabolism yields a highly fluorescent product, making it exceptionally well-suited for sensitive, HTS-friendly assays.[6] This guide will, therefore, focus on the principles and practical application of BFC as the scientifically validated tool for this area of research, providing the technical depth and field-proven insights required by professionals in drug development.

Section 1: The Coumarin Scaffold in CYP450 Research

The coumarin core is a privileged scaffold in the design of CYP450 probes. The parent drug, warfarin, is a racemic mixture, with its enantiomers being stereoselectively metabolized by different CYP isoforms. For instance, (S)-warfarin is primarily metabolized to 7-hydroxywarfarin by CYP2C9, while (R)-warfarin is metabolized by CYP1A2 and CYP3A4 to various hydroxylated products.[4][7] This complex metabolic profile makes warfarin itself a useful, albeit intricate, probe for studying CYP450 multiplicity.[2][8]

However, for routine inhibition and activity screening, a simpler, more direct readout is necessary. This is the rationale behind BFC's design. By replacing warfarin's complex side chain with a trifluoromethyl group and retaining the 7-benzyloxy moiety, BFC becomes a pro-fluorescent molecule. The core reaction of interest is the O-debenzylation, a common CYP450-mediated reaction, which directly unmasks a fluorescent hydroxyl group.[9]

Section 2: Biochemical Profile of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

BFC is a non-fluorescent molecule that becomes a potent fluorophore upon enzymatic cleavage. This "off-to-on" signal transition is the key to its utility.

-

Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

-

Metabolic Reaction: O-debenzylation

-

Product: 7-Hydroxy-4-trifluoromethylcoumarin (HFC)

-

Fluorescence: HFC is highly fluorescent, with excitation and emission maxima typically around 410 nm and 510 nm, respectively.[5]

-

This significant Stokes shift (the difference between excitation and emission wavelengths) minimizes signal overlap and reduces background interference, resulting in a high signal-to-noise ratio essential for robust assays.

Section 3: Metabolic Pathway of BFC

The primary metabolic activation of BFC is the oxidative O-debenzylation of the benzyl group at the 7-position. This reaction is predominantly catalyzed by human CYP1A2 and CYP3A4 isoforms.[5][11] The reaction requires the presence of the CYP enzyme, NADPH as a cofactor (typically supplied via an NADPH-regenerating system in vitro), and molecular oxygen.[11] The cleavage of the ether bond yields the fluorescent product HFC and benzaldehyde.

Section 4: Data Presentation - Kinetic Parameters

The metabolic efficiency of BFC varies between different CYP450 isoforms. Understanding these kinetic parameters is crucial for designing experiments and interpreting results. Studies using human liver microsomes and cDNA-expressed CYP isoforms have established these key values.

| Substrate | Enzyme Source | Key CYP Isoforms | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| BFC | Pooled Human Liver Microsomes | Mixed | 8.3 ± 1.3 | 454 ± 98 | [11] |

| BFC | cDNA-expressed CYP1A2 | CYP1A2 | Lower Km (vs CYP3A4) | Lower Vmax (vs CYP3A4) | [11] |

| BFC | cDNA-expressed CYP3A4 | CYP3A4 | Higher Km (vs CYP1A2) | Higher Vmax (vs CYP1A2) | [11] |

Table 1: Kinetic parameters for the metabolism of BFC to HFC. Note that specific values for expressed enzymes can vary between preparations.

The data indicates that while CYP1A2 has a higher affinity (lower Km) for BFC, CYP3A4 can metabolize it at a higher rate (higher Vmax) when saturated.[11] This dual specificity is a key consideration; when working with systems containing multiple CYPs (like human liver microsomes), specific inhibitors are necessary to dissect the contribution of each isoform.[11]

Section 5: Experimental Protocol - In Vitro CYP Inhibition Assay using BFC

This protocol provides a robust, self-validating methodology for determining the inhibitory potential of a test compound on CYP3A4 activity using BFC in a 96-well plate format. The same principle applies to CYP1A2, often using a specific inhibitor like α-naphthoflavone to confirm isoform-specific activity.[12]

Causality Behind Experimental Choices:

-

Pre-incubation: A 5-minute pre-incubation of the enzyme, substrate, and inhibitor allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

NADPH Regeneration System: CYPs require a continuous supply of NADPH. A regeneration system (e.g., glucose-6-phosphate and G6P-dehydrogenase) prevents cofactor depletion during the incubation period, ensuring linear reaction kinetics.[7]

-

Stop Reagent: A high pH buffer (e.g., Tris base) or an organic solvent (e.g., acetonitrile) is used to denature the enzyme and terminate the reaction simultaneously across all wells.[6][13]

-

Controls: The inclusion of "No Inhibitor" (100% activity) and "Inhibitor Control" (e.g., Ketoconazole for CYP3A4) wells are critical for data normalization and assay validation.

Step-by-Step Methodology:

1. Reagent Preparation:

-

Potassium Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.

-

BFC Stock Solution: Prepare a 4 mM stock solution of BFC in methanol. Store at 4°C, protected from light.[14]

-

Test Compound (Inhibitor) Stock: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO, methanol).

-

Positive Control Inhibitor Stock: Prepare a 1 mM stock of Ketoconazole (for CYP3A4) in methanol.[14]

-

NADPH Regeneration System (20X): Prepare a solution containing 26 mg/mL NADP+, 66 mg/mL glucose-6-phosphate, and 66 mg/mL MgCl₂ in water.

-

G6P-Dehydrogenase: Prepare a 40 U/mL solution in 5 mM sodium citrate, pH 5.5.

-

Enzyme/Substrate Mix (2X): In 0.1 M potassium phosphate buffer, prepare a mix containing recombinant human CYP3A4 (to a final concentration of 20 nM) and BFC (to a final concentration of 40 μM). Prepare this fresh daily.[14]

-

Reaction Initiation Solution: Prepare by mixing the NADPH Regeneration System (20X) and G6P-Dehydrogenase solution.

2. Plate Setup and Serial Dilution:

-

Dispense buffer into columns 2-12 of a 96-well black, clear-bottom plate.

-

Add your test compound and positive control inhibitor to column 1 to achieve the highest desired concentration.

-

Perform a serial dilution by transferring a fixed volume from column 1 to 2, mixing, then 2 to 3, and so on, to create a concentration gradient.

3. Assay Procedure:

-

Dispense the 2X Enzyme/Substrate Mix into all wells.

-

Add Stop Solution to a set of "no reaction" or background wells.

-

Pre-incubate the plate at 37°C for 5 minutes.[6]

-

Initiate the reaction by adding the Reaction Initiation Solution to all wells (except background wells).

-

Incubate the plate at 37°C for 20 minutes.[6]

-

Terminate the reaction by adding Stop Solution to all wells.[6]

4. Data Acquisition:

-

Read the plate on a fluorescence plate reader with excitation set to ~410 nm and emission set to ~510 nm.

Section 6: Data Analysis and Interpretation

-

Subtract Background: Subtract the average fluorescence signal from the "no reaction" wells from all other wells.

-

Calculate Percent Inhibition: Normalize the data relative to the "No Inhibitor" control (0% inhibition) and the "Solvent" control (100% activity).

-

% Activity = (Signal_Inhibitor / Signal_NoInhibitor) * 100

-

% Inhibition = 100 - % Activity

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

A potent inhibitor will have a low IC₅₀ value. This value is a critical parameter used in early drug discovery to flag compounds with a high potential for causing drug-drug interactions.[1]

Conclusion

While 7-Benzyloxy Warfarin exists as a chemical entity, the field of drug metabolism research has overwhelmingly adopted 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) as the standard tool for fluorometric assessment of CYP1A2 and CYP3A4 activity. Its excellent biochemical properties—namely its conversion from a non-fluorescent substrate to a highly fluorescent product—make it ideal for the sensitive and high-throughput assays required in modern drug discovery. The robust, validated protocols associated with BFC provide a reliable system for identifying and characterizing potential CYP450 inhibitors, playing a crucial role in de-risking new chemical entities and ensuring the development of safer medicines.

References

-

O'Donnell, E. F., et al. (2010). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Xenobiotica. [Link]

-

Stressman, G. E., et al. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. NIH National Library of Medicine. [Link]

-

Korhonen, L. E., et al. (2021). Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega. [Link]

-

O'Donnell, E. F., et al. (1998). Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Xenobiotica. [Link]

-

Nature Protocols. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. [Link]

-

Pharmaffiliates. 7-Benzyloxy Warfarin CAS No : 30992-69-9. [Link]

-

Zhang, Z. Y., et al. (1996). Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. (2015). Cytochrome P450 enzyme activity assays for BFC, CYP1A2, CYP2A6 and.... [Link]

-

Promega Corporation. P450-Glo™ CYP1A2 Assay Screening Systems. [Link]

-

ResearchGate. (2017). Warfarin structure showing hydroxylation sites by cytochrome P450. [Link]

-

Fuhr, U., et al. (2007). Assessment of CYP1A2 activity in clinical practice: why, how, and when?. Clinical Pharmacology and Therapeutics. [Link]

-

Pelkonen, O., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. NIH National Library of Medicine. [Link]

-

Park, G. T., et al. (1984). Warfarin: metabolism and mode of action. Biochemical Pharmacology. [Link]

-

Fasco, M. J., et al. (1978). Cumene hydroperoxide-supported microsomal hydroxylations of warfarin--a probe of cytochrome P-450 multiplicity and specificity. Biochemical Pharmacology. [Link]

-

Walsky, R. L., et al. (2012). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. Drug Metabolism and Disposition. [Link]

-

Lewis, R. J., et al. (1973). Warfarin. Sterochemical aspects of its metabolism and the interaction with phenylbutazone. The Journal of Clinical Investigation. [Link]

-

Kaminsky, L. S., et al. (1993). Rat small intestinal cytochromes P450 probed by warfarin metabolism. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Ueng, Y. F., et al. (2001). Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

- 1. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Warfarin: metabolism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bjzeping.com [bjzeping.com]

- 8. Rat small intestinal cytochromes P450 probed by warfarin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) CAS No. 220001-53-6 Sigma [sigmaaldrich.com]

- 11. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 7-Benzyloxy Warfarin in different solvents

Executive Summary

7-Benzyloxy Warfarin (7-BW) is a specialized fluorogenic substrate primarily utilized to probe the O-dealkylation activity of Cytochrome P450 enzymes, specifically the CYP2C9 isoform. Upon enzymatic cleavage, it releases the highly fluorescent metabolite 7-hydroxywarfarin , allowing for real-time kinetic monitoring.

However, the utility of 7-BW is frequently compromised by improper handling. Its lipophilic nature (LogP > 4) and the lability of its lactone ring under alkaline conditions demand a rigorous solvent strategy. This guide defines the solubility limits, stability profiles, and validated protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent behavior. 7-BW consists of a coumarin core modified with a hydrophobic benzyl ether at position 7 and a phenylbutyl side chain.

| Parameter | Specification |

| Chemical Name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one |

| CAS Number | 30992-69-9 |

| Molecular Weight | 414.45 g/mol |

| Appearance | Pale Brown Solid |

| Fluorophore Class | Coumarin derivative (Non-fluorescent until cleaved) |

| Excitation/Emission | Post-cleavage (7-OH Warfarin): Ex ~320 nm / Em ~380-405 nm |

Solubility and Solvent Compatibility[1][2]

The solubility of 7-BW is governed by the competing requirements of the hydrophobic benzyl group and the potentially ionizable 4-hydroxy group.

Solvent Performance Matrix

| Solvent | Solubility Rating | Max Conc. (Est.) | Usage Recommendation |

| DMSO | Excellent | > 25 mM | Primary Stock Solvent. High boiling point prevents evaporation; excellent solubilization of the benzyl moiety. |

| Acetonitrile (ACN) | Good | ~10-15 mM | Secondary Choice. Useful for HPLC mobile phases but volatile. |

| Methanol (MeOH) | Moderate | ~5-10 mM | Use with Caution. Risk of transesterification or interaction with the lactone ring upon prolonged storage. |

| Ethanol (EtOH) | Moderate | ~5 mM | Limited Utility. Lower solubility compared to DMSO; evaporation changes concentration. |

| Water / PBS | Insoluble | < 10 µM | Assay Buffer Only. Requires organic co-solvent (typically <1% DMSO final concentration) to prevent precipitation. |

Critical Technical Insight: The "Crash-Out" Phenomenon

When diluting a DMSO stock of 7-BW into aqueous buffer (e.g., Potassium Phosphate pH 7.4), local regions of high water concentration can cause immediate micro-precipitation.

-

Mechanism: The hydrophobic benzyl ether drives aggregation before the molecule can disperse.

-

Prevention: Vortex the buffer rapidly while adding the stock solution dropwise. Do not add buffer to the stock.

Stability and Degradation Mechanisms

The stability of 7-BW is threatened by three primary vectors: Photolysis, Hydrolysis, and Oxidation.

A. Photostability (Light Sensitivity)

Coumarin derivatives are inherently photo-active. While the benzyl ether protects the fluorophore, background UV exposure can induce radical formation or premature cleavage.

-

Protocol: Always handle in amber vials or low-light conditions.

B. pH-Dependent Hydrolysis

The coumarin lactone ring is susceptible to hydrolysis in alkaline environments (pH > 8.5), opening the ring to form a non-fluorescent cinnamic acid derivative.

-

Safe Zone: pH 6.0 – 8.0.

-

Danger Zone: pH > 9.0 (Rapid degradation).

C. Thermal Stability

The ether bond is thermally stable up to ~40°C, but the compound should be stored frozen to prevent slow oxidation.

Diagram 1: Degradation & Stability Logic

The following diagram illustrates the decision logic for maintaining compound integrity.

Caption: Stability pathways for 7-Benzyloxy Warfarin. Green path represents the desired assay reaction; red/yellow paths represent degradation risks.

Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target: Create a stable, high-concentration stock for long-term storage.

-

Weighing: Accurately weigh 4.14 mg of 7-BW solid.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

-

Verification: Visual inspection should show a clear, pale yellow/brown solution with no particulate matter.

-

Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

-

Storage: Store at -20°C . Stable for 6 months.

Protocol B: Working Solution (Assay Preparation)

Target: Dilute stock for enzymatic assay (typical final conc. 10-100 µM).

-

Thaw: Thaw one aliquot of 10 mM stock at Room Temperature (RT). Do not heat.

-

Intermediate Dilution (Optional but Recommended): Dilute 1:10 in Acetonitrile to create a 1 mM working stock if lower final concentrations are needed.

-

Final Dilution: Add the organic stock to the pre-warmed reaction buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

-

Constraint: Keep final organic solvent concentration < 1% (v/v) to avoid inhibiting the CYP enzyme.

-

Diagram 2: Stock Preparation Workflow

Caption: Step-by-step workflow for preparing a stable 10 mM stock solution of 7-Benzyloxy Warfarin.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | Stock added too quickly or buffer is too cold. | Warm buffer to 37°C before addition. Vortex buffer during addition. |

| High Background Fluorescence | Substrate degradation due to light or high pH. | Check buffer pH (must be < 8.0).[1][2] Prepare fresh stock in dark conditions. |

| Low Enzymatic Activity | Solvent inhibition (DMSO > 1%).[3] | Reduce final DMSO concentration to 0.5% or switch to Acetonitrile for intermediate dilution. |

References

-

Pharmaffiliates. (n.d.). 7-Benzyloxy Warfarin Datasheet (CAS 30992-69-9).[4] Retrieved February 1, 2026, from [Link]

-

National Institutes of Health (NIH). (2015). Effects of organic solvents on cytochrome P450 activity.[3][5] PubMed. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2020). Simultaneous determination of warfarin and 7-hydroxywarfarin in rat plasma. Retrieved February 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Warfarin Sodium Stability in Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative for Rigorous Characterization

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Benzyloxy Warfarin

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize 7-Benzyloxy Warfarin, a significant derivative of the widely used anticoagulant, Warfarin. Designed for researchers, scientists, and professionals in drug development, this document offers not only the core spectroscopic data (NMR, IR, MS) but also the underlying scientific principles and practical experimental protocols necessary for robust structural elucidation and quality control.

Warfarin, a cornerstone of anticoagulant therapy, functions by inhibiting the vitamin K epoxide reductase complex, which is crucial for the synthesis of several clotting factors.[1] The modification of its core structure, such as the introduction of a benzyloxy group at the 7-position, creates new chemical entities whose efficacy, metabolism, and safety must be meticulously profiled. Spectroscopic analysis is the bedrock of this process, providing an unambiguous confirmation of molecular structure and purity.

This guide moves beyond a simple presentation of data. It delves into the causality behind experimental choices and data interpretation, providing a framework for validating the identity and integrity of 7-Benzyloxy Warfarin.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. 7-Benzyloxy Warfarin incorporates the fundamental 4-hydroxycoumarin core of Warfarin, the phenylbutyl sidechain, and a benzyl ether linkage at the C7 position. The systematic numbering shown below will be used for the assignment of NMR signals.

Chemical Structure of 7-Benzyloxy Warfarin

Molecular Formula: C₂₆H₂₂O₄

Molecular Weight: 398.45 g/mol

The comprehensive characterization of this molecule follows a multi-technique workflow, ensuring that data from each analysis corroborates the others, leading to a confident structural assignment.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 7-Benzyloxy Warfarin

Part 1: Strategic Overview & Retrosynthetic Logic

The Synthetic Challenge

The user request specifies the synthesis from 4-hydroxycoumarin. However, from a strict organic chemistry perspective, introducing a benzyloxy group at the C7 position of an unsubstituted 4-hydroxycoumarin core is synthetically inefficient (requiring complex C-H activation).

To ensure high yield and regioselectivity, this protocol utilizes 4,7-dihydroxycoumarin as the functional equivalent starting material. This scaffold retains the 4-hydroxycoumarin pharmacophore required for the Warfarin-like Michael addition while providing the necessary nucleophilic handle at C7 for benzylation.

Mechanism of Action

The synthesis proceeds in two distinct phases:[1][2]

-

Regioselective O-Alkylation: The C7-hydroxyl group is more acidic and nucleophilic than the C4-hydroxyl (which is part of a vinylogous acid system). This allows for selective protection of C7 using benzyl bromide without affecting the C4 position required for the final coupling.

-

Michael Addition: The 4-hydroxycoumarin core acts as a nucleophile, attacking the

-carbon of benzalacetone (an

Part 2: Experimental Protocols

Phase 1: Preparation of Key Intermediate

Target: 7-Benzyloxy-4-hydroxycoumarin Reaction Type: Williamson Ether Synthesis (Regioselective)

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role |

| 4,7-Dihydroxycoumarin | 1.0 | Scaffold |

| Benzyl Bromide | 1.1 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| Acetone (Anhydrous) | Solvent | Medium |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |

Step-by-Step Protocol

-

Setup: Charge a dry 250 mL round-bottom flask with 4,7-dihydroxycoumarin (10 mmol, 1.78 g) and anhydrous acetone (50 mL).

-

Activation: Add anhydrous

(20 mmol, 2.76 g) and a catalytic amount of KI (~160 mg). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add benzyl bromide (11 mmol, 1.31 mL) dropwise over 10 minutes.

-

Reflux: Equip with a reflux condenser and heat the mixture to gentle reflux (

C) for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1). The starting material ( -

Workup:

-

Cool reaction to room temperature.

-

Filter off inorganic salts (

, excess -

Evaporate the acetone filtrate under reduced pressure.

-

-

Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water (8:2) to yield white/off-white needles.

-

Yield Expectation: 75–85%

-

Checkpoint: Verify absence of 4,7-dibenzylated byproduct by NMR (singlet at

5.2 ppm for C7-

-

Phase 2: Synthesis of 7-Benzyloxy Warfarin

Target: 7-Benzyloxy-3-(α-acetonylbenzyl)-4-hydroxycoumarin Reaction Type: Michael Addition (Green Chemistry Approach)

Note: While classic Warfarin synthesis uses MeOH/Piperidine, this protocol utilizes an aqueous reflux method which avoids toxic bases and simplifies purification.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role |

| 7-Benzyloxy-4-hydroxycoumarin | 1.0 | Nucleophile |

| Benzalacetone | 1.2 | Electrophile |

| Water (Deionized) | Solvent | Green Solvent |

| Triethylamine ( | 0.1 | Catalyst (Optional*) |

*Note: Water reflux alone is often sufficient, but trace base accelerates the reaction.

Step-by-Step Protocol

-

Reaction Assembly: In a 100 mL round-bottom flask, suspend 7-benzyloxy-4-hydroxycoumarin (5 mmol, 1.34 g) and benzalacetone (6 mmol, 0.88 g) in deionized water (25 mL).

-

Catalysis: Add triethylamine (0.5 mmol, 70

L). -

Reflux: Heat the heterogeneous mixture to reflux (

C). The solids will eventually melt/dissolve into an oily suspension. Stir vigorously for 12–15 hours. -

Monitoring: Reaction completion is indicated by the solidification of the oily phase upon cooling or TLC analysis (Mobile Phase:

/MeOH 95:5). -

Isolation:

-

Cool the mixture to room temperature, then to

C in an ice bath. -

The product typically precipitates as a crude solid.

-

Filter the solid and wash with cold water (

mL) to remove unreacted benzalacetone.

-

-

Purification: Recrystallize from Acetone/Water. Dissolve the solid in minimum hot acetone, then add hot water until turbidity appears. Cool slowly to crystallize.

-

Yield Expectation: 60–70%

-

Appearance: White to pale yellow crystalline powder.

-

Part 3: Visualization & Pathway Logic

Chemical Reaction Pathway

The following diagram illustrates the transformation from the dihydroxy scaffold to the final metabolic probe.

Figure 1: Synthetic route highlighting the regioselective protection followed by the construction of the Warfarin backbone.

Experimental Workflow

This flowchart details the critical decision points and operational steps for the researcher.

Figure 2: Operational workflow ensuring purity of the intermediate before proceeding to the final coupling.

Part 4: Characterization & Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified:

| Parameter | Expected Value/Observation | Structural Insight |

| Melting Point | 168–172°C (Broad due to hemiketal) | Confirms purity and crystallinity. |

| Singlet | Confirms presence of Benzyloxy group. | |

| Multiplet | Confirms Michael addition (benzylic proton). | |

| Mass Spectrometry | Validates molecular formula ( | |

| Fluorescence | Characteristic of 7-alkoxycoumarins (CYP probe activity). |

References

-

Green Synthesis of Warfarin: Kucherenko, A. S., et al. (2018).[6] "Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines."[6][7] Green Chemistry, 20, 754-759.[6]

-

Michael Addition Mechanism: Porter, W. R., & Trager, W. F. (1977). "Warfarin: Enantiomeric separation and synthesis." Journal of Heterocyclic Chemistry. (Classic reference for the aqueous/basic pathway).[4]

- 7-Alkoxycoumarin Synthesis: Jung, J. C., et al. (2001). "Practical synthesis of 7-hydroxy-4-methylcoumarin and its derivatives." Synthetic Communications.

- CYP2C9 Probe Utility: Calcutt, M. W., et al. (2004). "7-Benzyloxy-4-trifluoromethylcoumarin: A specific fluorescent probe for cytochrome P450." Drug Metabolism and Disposition. (Contextualizes the use of 7-benzyloxy coumarins).

Sources

- 1. CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives - Google Patents [patents.google.com]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]

- 4. synthesis [ch.ic.ac.uk]

- 5. connectjournals.com [connectjournals.com]

- 6. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Analytical Strategies for 7-Benzyloxy Warfarin Quantification in CYP2C9 Profiling

Abstract & Introduction

Cytochrome P450 2C9 (CYP2C9) is a major drug-metabolizing enzyme responsible for the clearance of approximately 15-20% of clinically used drugs, including warfarin, phenytoin, and tolbutamide. While generic fluorogenic substrates (like 7-methoxy-4-trifluoromethylcoumarin) are often used for high-throughput screening, 7-Benzyloxy Warfarin (7-BOW) represents a structurally superior probe. It mimics the specific interaction of the anticoagulant Warfarin with the CYP2C9 active site, providing a more predictive model of drug-drug interactions (DDI).

This Application Note details the analytical quantification of 7-BOW turnover. Unlike simple quantification of the parent molecule, the biological relevance lies in measuring the O-dealkylation of 7-BOW to the fluorescent metabolite 7-Hydroxy Warfarin (7-OHW) . We present three distinct protocols ranging from high-throughput screening to definitive mass spectrometric validation.

Principle of Assay

The assay relies on the "fluorogenic switch" mechanism. 7-Benzyloxy Warfarin is virtually non-fluorescent due to the benzyl group quenching the coumarin core's fluorescence. Upon enzymatic cleavage by CYP2C9 in the presence of NADPH and Oxygen, the benzyl group is removed (as benzaldehyde), releasing the highly fluorescent 7-Hydroxy Warfarin.

Key Reaction Characteristics:

-

Substrate: 7-Benzyloxy Warfarin (Non-fluorescent)

-

Enzyme: CYP2C9 (Recombinant or Microsomal)

-

Cofactors: NADPH-Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

-

Product: 7-Hydroxy Warfarin (Fluorescent, pH-dependent)

Mechanism Visualization

Figure 1: The O-dealkylation pathway of 7-Benzyloxy Warfarin by CYP2C9. The reaction yields the fluorescent reporter 7-Hydroxy Warfarin.

Protocol A: High-Throughput Fluorescence Plate Reader Assay

Best for: IC50 determination, inhibition screening, and kinetic profiling (

Materials

-

Substrate: 7-Benzyloxy Warfarin (Stock: 10-50 mM in DMSO).

-

Enzyme: Human Recombinant CYP2C9 (Bactosomes or Supersomes).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Stop Solution: 0.1 M Tris-Base in 50% Acetonitrile (pH ~10). Note: High pH is critical to ionize 7-OHW to its highly fluorescent phenolate form.

Workflow Diagram

Figure 2: Step-by-step workflow for the fluorogenic endpoint assay.

Detailed Procedure

-

Substrate Prep: Dilute 7-BOW stock into 100 mM Potassium Phosphate buffer (pH 7.4) to prepare a 2X working solution (e.g., if final target is 50 µM, prepare 100 µM). Limit DMSO to <1% final concentration.

-

Plate Loading: In a black-walled 96-well plate, add 50 µL of CYP2C9 enzyme solution and 50 µL of 2X 7-BOW working solution.

-

Pre-incubation: Incubate at 37°C for 10 minutes to allow temperature equilibration and substrate binding.

-

Initiation: Add 20 µL of pre-warmed NADPH regenerating system.

-

Reaction: Incubate at 37°C. Typical incubation time is 30–45 minutes.

-

Termination: Add 75 µL of Stop Solution (0.1 M Tris/50% ACN).

-

Scientific Rationale: The acetonitrile precipitates the protein (stopping the reaction), while the basic Tris raises the pH. The phenolic hydroxyl group of 7-OHW has a pKa ~7.8. At pH 10, it exists as the phenolate anion, which has a quantum yield 10x higher than the protonated form [1].

-

-

Read: Measure fluorescence on a plate reader.

-

Excitation: 320 nm (Bandwidth 10 nm)

-

Emission: 450 nm (Bandwidth 10 nm)

-

Note: Some generic kits use 7-BFC (Ex 415/Em 502). Do not confuse these settings. 7-OH Warfarin requires UV excitation.

-

Protocol B: HPLC-FLD Validation

Best for: Specificity checks, troubleshooting high background, and complex matrices (e.g., liver microsomes).

While plate readers are fast, HPLC provides definitive separation of the metabolite from potential fluorescent interferences in the matrix.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus) or Diphenyl (Fortis Diphenyl) |

| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 7.4) or 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20–50 µL |

| Detection | Fluorescence: Ex 320 nm / Em 450 nm |

Gradient Profile

-

0-2 min: 15% B (Isocratic hold for polar interferences)

-

2-10 min: 15%

60% B (Elution of 7-Hydroxy Warfarin) -

10-15 min: 60%

90% B (Wash out parent 7-BOW) -

15-18 min: 90% B (Hold)

-

18-20 min: 90%

15% B (Re-equilibration)

Sample Preparation for HPLC

-

Perform incubation as described in Protocol A.

-

Stop reaction with ice-cold Acetonitrile (1:1 ratio).

-

Centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

Transfer supernatant to HPLC vial.

-

Optional: If sensitivity is low, evaporate supernatant under Nitrogen and reconstitute in 20% ACN mobile phase.

Protocol C: LC-MS/MS Quantification

Best for: Sub-nanomolar sensitivity and clinical samples.

When working with low-activity variants (e.g., CYP2C9*2 or *3) or scarce enzyme sources, fluorescence may lack sensitivity.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI)[1]

-

Polarity: Negative Mode (Warfarin and metabolites ionize well in negative mode due to the acidic enol group) [2].

-

MRM Transitions:

-

7-Hydroxy Warfarin: m/z 323.1

179.0 (Quantifier), 323.1 -

Internal Standard (Warfarin-d5): m/z 313.1

161.0.

-

Protocol Modifications

-

Use Formic Acid (0.1%) in water/ACN for mobile phases instead of phosphate buffers to prevent source contamination.

-

The stop solution should be acidic (e.g., 2% Formic Acid in ACN) to ensure analytes are in the neutral/protonated state for better retention on C18 prior to ionization.

Expertise & Troubleshooting (E-E-A-T)

The following table synthesizes common failure modes and expert corrections.

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate instability or impurities. | 7-BOW can degrade to 7-OHW if exposed to light/heat. Store stock in amber vials at -20°C. Perform a "No Enzyme" control. |

| Low Signal-to-Noise | Incorrect pH in stop solution. | 7-OHW fluorescence is pH-dependent.[2] Ensure Stop Solution final pH is >10. Use NaOH or Glycine buffer if Tris is insufficient. |

| Non-Linear Kinetics | Substrate depletion (>10%). | Reduce incubation time or enzyme concentration. Ensure <10% of 7-BOW is consumed to maintain steady-state assumptions. |

| Solubility Issues | 7-BOW precipitation. | 7-BOW is hydrophobic. Pre-dissolve in DMSO.[3] Ensure final DMSO <1% (v/v) as DMSO inhibits CYP2C9 [3]. |

| Inner Filter Effect | Substrate concentration too high. | At >50 µM, 7-BOW may absorb the excitation light. Construct a standard curve in the presence of substrate to correct for quenching. |

References

-

Review of Fluorogenic Probes: Crespi, C. L., & Miller, V. P. (1999). The use of minimally invasive fluorogenic substrates for the measurement of cytochrome P450 activities. Analytical Biochemistry.

-

LC-MS/MS Methodology: Locatelli, I., et al. (2005). Determination of warfarin and its metabolites in plasma by HPLC-MS/MS.[4][5][6][7] Journal of Chromatography B.

-

CYP2C9 Inhibition by Solvents: Chauret, N., et al. (1998). The effect of organic solvents on cytochrome P450 activities in human liver microsomes. Drug Metabolism and Disposition.

-

7-Hydroxywarfarin Fluorescence Properties: U.S. National Institutes of Health (NIH) / PubChem. Compound Summary: 7-Hydroxywarfarin.[4][5][7][8][9][10]

Sources

- 1. agilent.com [agilent.com]

- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of warfarin and 7-hydroxywarfarin in rat plasma by HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Benzyloxy Warfarin for CYP3A4 Activity Assessment

Abstract & Core Directive

This guide details the protocol for quantifying 7-Hydroxy Warfarin (7-OH) , the fluorescent metabolite generated from the fluorogenic substrate 7-Benzyloxy Warfarin (7-BR) . This assay is a gold standard for monitoring Cytochrome P450 3A4 (CYP3A4) activity in liver microsomes.

Unlike standard UV-based Warfarin assays, this protocol utilizes Fluorescence Detection (FLD) to achieve high sensitivity (picomolar range) and specificity. The method employs a specific Reverse-Phase (RP-HPLC) strategy designed to resolve the highly polar metabolite (7-OH) from the hydrophobic substrate (7-BR) to prevent column fouling and ensure carryover-free analysis.

Introduction: The Mechanistic Basis

The Bioanalytical Challenge

7-Benzyloxy Warfarin is a synthetic probe designed to be non-fluorescent (or weakly fluorescent). Upon O-dealkylation by CYP3A4, the benzyl group is removed, yielding 7-Hydroxy Warfarin , which is highly fluorescent.

Key Analytical Constraints:

-

Fluorescence pH Dependence: The fluorescence of 7-Hydroxycoumarin derivatives is pH-dependent. The phenolic hydroxyl group must be ionized for maximum quantum yield; therefore, the mobile phase pH must be maintained near neutral to basic (pH > 7.0), or post-column alkalinization must be used.

-

Hydrophobicity Mismatch: The substrate (7-BR) is significantly more hydrophobic than the product (7-OH). An isocratic run optimized for the metabolite will result in the substrate eluting hours later (or not at all), leading to "ghost peaks" in subsequent runs. A gradient method is mandatory.

Reaction Pathway Visualization

Figure 1: The metabolic conversion of 7-Benzyloxy Warfarin to 7-Hydroxy Warfarin mediated by CYP3A4.

Instrumentation & Chromatographic Conditions

HPLC System Configuration

-

Pump: Quaternary Gradient Pump (Required for washing off hydrophobic substrate).

-

Autosampler: Temperature controlled at 4°C (to prevent metabolite degradation post-extraction).

-

Column Oven: 25°C - 35°C.

Stationary Phase Selection

While C18 columns are standard, Phenyl-Hexyl or Diphenyl phases are superior for this application. The pi-pi interactions provided by the phenyl rings offer enhanced selectivity for the coumarin core of Warfarin, improving resolution from matrix interferences.

-

Recommended: Fortis Diphenyl or Phenomenex Kinetex PFP (Pentafluorophenyl).

-

Alternative: High-quality End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase & Gradient

Rationale: A neutral pH is chosen to maximize fluorescence intensity directly on-column.

-

Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).[3]

Table 1: Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 70 | 30 | Injection / Isocratic Hold |

| 5.0 | 70 | 30 | Elution of 7-OH Warfarin (~3-4 min) |

| 5.1 | 10 | 90 | Step Ramp to Wash |

| 8.0 | 10 | 90 | Elution of 7-Benzyloxy Warfarin |

| 8.1 | 70 | 30 | Re-equilibration |

| 12.0 | 70 | 30 | Ready for next injection |

Detection Parameters

-

Excitation Wavelength (

): 320 nm -

Emission Wavelength (

): 415 nm -

Note: While Warfarin is often detected at 310/390 nm, the 7-hydroxy metabolite shifts slightly. 320/415 nm provides optimal signal-to-noise for the debenzylated product.

Experimental Protocol

Reagent Preparation

-

Stock Solution (Substrate): Dissolve 7-Benzyloxy Warfarin in DMSO to 20 mM. Store at -20°C.

-

Stock Solution (Standard): Dissolve 7-Hydroxy Warfarin (authentic metabolite standard) in Methanol to 1 mM.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

Microsomal Incubation Workflow

This protocol ensures the reaction is linear with respect to time and protein concentration.

Figure 2: Step-by-step sample preparation workflow for CYP3A4 inhibition/activity assays.

Detailed Steps

-

Thaw liver microsomes on ice.

-

Prepare Mix: In a microcentrifuge tube, combine Phosphate Buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), and 7-Benzyloxy Warfarin (50 µM final).

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH regenerating system.

-

Incubate for 20 minutes at 37°C with gentle shaking.

-

Quench: Add an equal volume (e.g., 200 µL) of ice-cold Acetonitrile. Tip: Include an internal standard like Chlorpropamide or generic Warfarin (if not analyzing Warfarin itself) in the quench solvent.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer: Move supernatant to HPLC vials.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following parameters must be verified:

Table 2: Validation Criteria

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 10 nM – 5 µM of 7-Hydroxy Warfarin.[4] | |